molecular formula C20H14O6S B7468410 [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate

[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate

Cat. No.: B7468410
M. Wt: 382.4 g/mol
InChI Key: DWLBFVNYYRQHKD-UHFFFAOYSA-N
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Description

[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is a complex organic compound with a unique structure that combines a sulfonyl group, a hydroxyphenyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-oxophenyl)sulfonylphenyl 2-oxo-2-phenylacetate.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its structural features may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl sulfonylacetophenone: Similar in structure but lacks the hydroxy group.

    4-Hydroxyphenyl sulfone: Contains a sulfone group instead of a sulfonyl group.

    Phenylacetic acid derivatives: Share the phenylacetate moiety but differ in other functional groups.

Uniqueness

The uniqueness of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthesis and potential for diverse applications in various fields.

Properties

IUPAC Name

[4-(4-hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6S/c21-15-6-10-17(11-7-15)27(24,25)18-12-8-16(9-13-18)26-20(23)19(22)14-4-2-1-3-5-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLBFVNYYRQHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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